molecular formula C16H15N3O3 B5695239 ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B5695239
M. Wt: 297.31 g/mol
InChI Key: VKHSSUIZQOCZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has been the focus of extensive scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its ability to interact with specific receptors in the body. This compound has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of several physiological processes, including inflammation, neurotransmission, and cell proliferation.
Biochemical and Physiological Effects:
Ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its ability to interact with specific receptors in the body, which makes it a useful tool for studying the physiological processes involved in disease. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for research on ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate. One area of research is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the study of the physiological processes involved in the interaction between this compound and specific receptors in the body. Additionally, further research is needed to optimize the synthesis method for this compound to make it more accessible for scientific research.

Synthesis Methods

The synthesis of ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex process that involves several steps. The most commonly used method involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester, which is then converted to the final product through a series of chemical reactions.

Scientific Research Applications

Ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs. Some of the potential applications of this compound include the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

ethyl 2-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-17-14-8-13(18-19(14)15(12)20)11-6-4-5-10(2)7-11/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHSSUIZQOCZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.